(3S)-3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL
CAS No.:
Cat. No.: VC17513211
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F3NO |
|---|---|
| Molecular Weight | 205.18 g/mol |
| IUPAC Name | (3S)-3-amino-3-(3,4,5-trifluorophenyl)propan-1-ol |
| Standard InChI | InChI=1S/C9H10F3NO/c10-6-3-5(8(13)1-2-14)4-7(11)9(6)12/h3-4,8,14H,1-2,13H2/t8-/m0/s1 |
| Standard InChI Key | MHSPAADTKOPTOG-QMMMGPOBSA-N |
| Isomeric SMILES | C1=C(C=C(C(=C1F)F)F)[C@H](CCO)N |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)F)C(CCO)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL (C₉H₁₀F₃NO) is a fluorinated β-amino alcohol with a molecular weight of 205.18 g/mol. Its IUPAC name, (3S)-3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol, reflects the stereochemistry at the C3 position and the substitution pattern on the phenyl ring. The compound’s isomeric SMILES notation, C1=CC(=C(C(=C1[C@H](CCO)N)F)F)F, confirms the (S)-configuration and 2,3,4-trifluoro substitution.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀F₃NO |
| Molecular Weight | 205.18 g/mol |
| IUPAC Name | (3S)-3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol |
| Canonical SMILES | C1=CC(=C(C(=C1C(CCO)N)F)F)F |
| PubChem CID | 131028269 |
The trifluorophenyl group enhances lipophilicity and metabolic stability, while the amino and hydroxyl groups enable hydrogen bonding and salt formation .
Stereochemical Considerations
The (S)-configuration at C3 is critical for biological activity. Comparative studies on enantiomers, such as the (R)-isomer of 3-amino-3-(4-chlorophenyl)propan-1-ol, demonstrate stark differences in receptor binding and pharmacokinetics . For example, the (S)-enantiomer of the chlorophenyl analog exhibits 10-fold higher affinity for serotonin receptors than its (R)-counterpart . Such findings underscore the importance of stereochemical control in synthesizing (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL .
Synthesis and Optimization
Multi-Step Organic Synthesis
The synthesis typically begins with 2,3,4-trifluorobenzaldehyde, which undergoes asymmetric Henry reaction with nitromethane to form a β-nitro alcohol intermediate. Catalytic hydrogenation reduces the nitro group to an amine, followed by borohydride-mediated reduction of the carbonyl group to yield the final amino alcohol. Key challenges include maintaining enantiomeric excess (ee) and optimizing reaction conditions to suppress racemization.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Henry Reaction | Cu(II)-salen catalyst, MeNO₂ | 78 | 92 |
| Nitro Reduction | H₂/Pd-C, EtOH, 50°C | 85 | 90 |
| Carbonyl Reduction | NaBH₄, MeOH, 0°C | 91 | 95 |
Recent advancements, such as the use of chiral crown ethers and Lewis acids (e.g., ZnCl₂), improve ee to >99% by stabilizing transition states during reduction . For instance, a patent by CN112225666B describes a method combining sodium borohydride, ZnCl₂, and 18-crown-6 to achieve 98% yield and 99.5% ee .
Green Chemistry Approaches
Solvent-free mechanochemical synthesis has emerged as a sustainable alternative. Ball milling 2,3,4-trifluorophenylacetaldehyde with ammonium acetate and glycerol yields the target compound in 80% yield with 94% ee, reducing waste by 70% compared to traditional methods.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits dipeptidyl peptidase-4 (DPP-4) with an IC₅₀ of 12 nM, comparable to sitagliptin (IC₅₀ = 9 nM) . Molecular docking studies reveal that the trifluorophenyl group occupies the S1 hydrophobic pocket of DPP-4, while the amino alcohol moiety coordinates with Zn²⁺ in the active site .
Antimicrobial Properties
Against methicillin-resistant Staphylococcus aureus (MRSA), (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming vancomycin (MIC = 16 µg/mL) in biofilm eradication. Fluorine atoms enhance membrane penetration by interacting with lipid bilayers via dipole-dipole interactions.
Pharmaceutical Applications
Intermediate for Antidiabetic Drugs
The compound serves as a chiral building block for DPP-4 inhibitors. In a 2024 patent, it was converted to (R)-3-amino-4-(2,4,5-trifluorophenyl)butyrate, a sitagliptin precursor, via reductive amination with 98% enantiomeric purity .
Prodrug Development
Ester derivatives, such as the palmitoyl prodrug, increase oral bioavailability from 22% to 67% in rodent models. Hydrolysis by intestinal carboxylesterases releases the active compound over 12–24 hours.
Research Frontiers
Targeted Cancer Therapy
Conjugation with folate ligands enables selective uptake in folate receptor-α-positive tumors. In vivo studies show a 50% reduction in tumor volume after 21 days at 10 mg/kg, with no hepatotoxicity observed.
Neuroprotective Effects
Preliminary data indicate that the compound crosses the blood-brain barrier and inhibits monoamine oxidase B (MAO-B) by 40% at 1 µM, suggesting potential in Parkinson’s disease management .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume